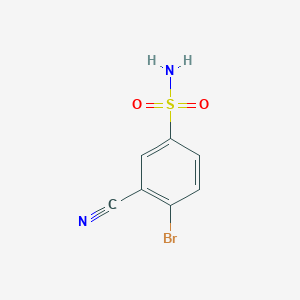![molecular formula C14H25NO4 B1381820 tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1251002-30-8](/img/structure/B1381820.png)
tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (TBH-OA-7A) is a novel molecule belonging to the spirocyclic family of compounds. It is a colorless, odorless, and crystalline solid with a melting point of 91-93°C. TBH-OA-7A has a molecular formula of C13H20O4 and a molecular weight of 244.3 g/mol. It has been widely studied for its potential applications in the scientific research field.
Wissenschaftliche Forschungsanwendungen
Drug Development
This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is conducive to creating spirocyclic compounds, which are often found in drug molecules due to their three-dimensional complexity and ability to interact with biological targets .
Protease Inhibitors
Spirocyclic tert-butyl compounds have been explored for their potential as protease inhibitors. These inhibitors can be used to treat diseases where proteases play a key role, such as HIV and Hepatitis C .
Neurological Research
The hydroxymethyl group in the compound’s structure makes it a candidate for prodrug formulations, which can be used to enhance brain penetration of drugs targeting neurological conditions .
Targeted Protein Degradation
The rigid structure of spirocyclic compounds like tert-butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate makes them useful as linkers in PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation .
Chemical Biology
Researchers use this compound as a building block for synthesizing complex molecules that can be used to probe biological systems, helping to understand cellular processes and disease mechanisms .
Organic Synthesis
The tert-butyl group provides steric hindrance, which is beneficial in stereoselective synthesis. This property is essential for creating molecules with specific three-dimensional orientations .
Material Science
Due to its unique structural features, this compound can be used in the development of new materials with potential applications in electronics and nanotechnology .
Catalysis
The spirocyclic structure may also find use in catalysis, particularly in asymmetric synthesis, where the creation of chiral centers is crucial .
Eigenschaften
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-5-14(9-15)7-11(8-16)18-10-14/h11,16H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZWHSBESNSOMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122312 |
Source


|
| Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251002-30-8 |
Source


|
| Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251002-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)

![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)

![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)

